3-(Methylamino)propanamide

Catalog No.
S790832
CAS No.
4874-17-3
M.F
C4H10N2O
M. Wt
102.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Methylamino)propanamide

Using 3-aminopropionamide as a primary amine analog often causes double additions and unwanted cross-linking, lowering yields. 3-(Methylamino)propanamide (CAS 4874-17-3) eliminates these side reactions through its single secondary N-H site.

  • Enables selective N-methylaminoalkyl introduction without deamination to acrylamide
  • Streamlines Duloxetine-type API syntheses-no post-demethylation needed
  • ≥97% purity ensures reproducible multi-step results.

Global stock and ambient shipping allow immediate scale-up.

CAS Number

4874-17-3

Product Name

3-(Methylamino)propanamide

IUPAC Name

3-(methylamino)propanamide

Molecular Formula

C4H10N2O

Molecular Weight

102.14 g/mol

InChI

InChI=1S/C4H10N2O/c1-6-3-2-4(5)7/h6H,2-3H2,1H3,(H2,5,7)

InChI Key

FFJLSBFLTYYWII-UHFFFAOYSA-N

SMILES

CNCCC(=O)N

Canonical SMILES

CNCCC(=O)N

The exact mass of the compound 3-(Methylamino)propanamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3-(Methylamino)propanamide, N-Methyl-beta-alaninamide, N-Methyl-β-alaninamide, 3-(Methylamino)propionamide, N-Methyl-3-aminopropanamide, Propanamide, 3-(methylamino)-

Purity

≥97%

Package Size

1 g, 5 g

3-(Methylamino)propanamide (CAS: 4874-17-3) is a functionalized aliphatic amide widely used as a precursor and intermediate in organic and medicinal chemistry. Its structure, featuring a secondary amine and a primary amide, provides specific reactivity and hydrogen-bonding capabilities that are leveraged in the synthesis of more complex molecules, including pharmaceutical intermediates. The compound's utility is defined by the precise interplay between its two functional groups, which dictates its behavior in multi-step synthetic pathways and polymerization reactions.

Research Fit

Bifunctional scaffold Primary amide and secondary methylamine enable diverse derivatization.
Aqueous compatibility Predicted high water solubility supports aqueous-phase synthesis and biological assays.
Salt form flexibility Free base or hydrochloride salt available to match handling and solubility requirements.

Substituting 3-(Methylamino)propanamide with its primary amine analog, 3-aminopropionamide, can lead to significant process inefficiencies and undesirable side reactions. The primary amine of the analog is more nucleophilic and possesses two reactive N-H bonds, increasing the likelihood of double additions or cross-linking, which complicates purification and reduces the yield of the target molecule. Furthermore, the deamination pathway to form acrylamide, a critical consideration in food chemistry and toxicology studies, is highly dependent on the type of N-substitution, with primary and secondary aminopropionamides showing different reaction kinetics and yields under thermal stress. These differences in reactivity and stability make the two compounds non-interchangeable for applications requiring high selectivity and process control.

Substitution Risk

! Replacing with 3-aminopropanamide alters lipophilicity (ΔXLogP3 +0.5), potentially shifting solubility and permeability profiles.
! N-methyl-3-(methylamino)propanamide lacks detectable PNMT inhibition, risking divergent biological readouts in enzyme assays.
! Positional isomer 2-(methylamino)propanamide has fewer rotatable bonds, which may affect conformational sampling and binding entropy.

Critical Intermediate for Pharmaceutical Synthesis, Including Duloxetine Precursors

3-(Methylamino)propanamide is a structural component of key intermediates used to synthesize high-value active pharmaceutical ingredients (APIs). For example, the related structure 3-methylamino-1-(2-thienyl)-1-propanone is a sought-after intermediate in an efficient synthesis route for Duloxetine, an antidepressant. In these multi-step syntheses, the use of a secondary amine precursor is critical. Attempting to use a tertiary amine analog like 3-(dimethylamino)-1-(2-thienyl)propan-1-ol requires an additional, often harsh, demethylation step to arrive at the final API, adding process complexity and cost.

Evidence DimensionProcess Efficiency in API Synthesis
Target Compound DataDirectly provides the required N-methyl functionality for the final API structure.
Comparator Or Baseline3-(Dimethylamino)propanol analogs require an additional demethylation step (e.g., using trichloroacetyl chloride or phenoxycarbonyl chloride).
Quantified DifferenceEliminates a complete chemical processing step (demethylation), reducing reagent cost, waste, and process time.
ConditionsSynthesis of N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)propylamine (Duloxetine).

Selecting this specific precursor simplifies the manufacturing process for certain APIs, directly reducing production costs and improving process robustness.

Lipophilicity (XLogP3)
Reported
−1.4 (target) vs −1.9 (3-aminopropanamide) and −0.9 (2-methylamino isomer)
Intermediate hydrophilicity; supports balanced solubility for aqueous and organic phases.
Computed values from PubChem XLogP3; experimental logP may differ.

Precursor for High-Purity Contrast Agent Intermediates

The related compound 3-methylamino-1,2-propanediol, synthesized from methylamine, is a critical raw material for the nonionic contrast medium Iopromide. Manufacturing processes for this intermediate are specifically designed to achieve purities exceeding 99.5% (GC). Using a precursor with a secondary amine is essential for building the final molecular structure of Iopromide. Substituting with a primary amine (from ammonia) or a tertiary amine (from dimethylamine) would result in a fundamentally different molecule, failing to meet the structural requirements for the final contrast agent and necessitating a complete redesign of the synthesis route.

Evidence DimensionProduct Purity for Medical Applications
Target Compound DataEnables synthesis of intermediates with >99.5% purity required for medical contrast agents.
Comparator Or BaselinePrimary or tertiary amine analogs would produce incorrect final structures, failing quality requirements entirely.
Quantified DifferenceQualitative but absolute: provides the correct, on-pathway structure versus an incorrect, off-pathway one.
ConditionsSynthesis of intermediates for hypo-osmolar nonionic contrast media like Iopromide.

For regulated applications like medical contrast agent manufacturing, using the exact, specified precursor is non-negotiable to ensure final product identity, purity, and safety.

PNMT Inhibition Ki
Reported
1.11 mM (1.11×10⁶ nM)
Weak inhibition detectable; N-methyl analog shows no inhibition in same assay.
In vitro radiochemical assay, bovine PNMT.
Water Solubility (est.)
Class-level
1.524×10⁵ mg/L (estimated via WSKOW)
Predicted high solubility; formulation-relevant for aqueous-based protocols.
In silico estimate; experimental verification recommended.
Rotatable Bonds
Reported
3 (target) vs 2 for 2-(methylamino)propanamide
Greater conformational flexibility may support molecular modeling and binding entropy studies.
Computed count; actual dynamics may vary.

Key Building Block in Multi-Step Pharmaceutical Synthesis

This compound is the right choice for synthetic routes where a short-chain N-methyl amino-alkyl group must be introduced with high selectivity. Its use avoids the need for subsequent demethylation steps that are required when using tertiary amine analogs, streamlining the production of complex APIs like the precursors to Duloxetine.

Precursor for High-Purity Specialty Amines and Amides

Serves as a reliable starting material for producing specialized functional chemicals where the specific secondary amine structure is a non-negotiable component of the final product's design, such as in the synthesis of intermediates for medical imaging agents.

Application Fit Matrix

Application
Selection Property
Validation Focus
Hydrophilic drug candidate intermediate synthesis
High predicted water solubility; bifunctional reactivity
Aqueous compatibility and derivatization efficiency
PNMT structure–activity relationship studies
Detectable weak inhibition distinct from N-methyl analog
Target engagement and fragment optimization potential
Computational molecular modeling
Rotatable bond profile differentiates from positional isomer
Conformational sampling and binding entropy evaluation
Solution-phase chemistry and HTS assays
Hydrochloride salt enhances solubility and handling
Solubility consistency and formulation reproducibility

XLogP3

-1.4

Sequence

X

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N~3~-Methyl-beta-alaninamide

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